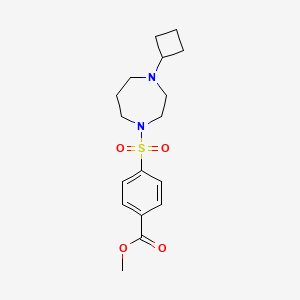

Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c1-23-17(20)14-6-8-16(9-7-14)24(21,22)19-11-3-10-18(12-13-19)15-4-2-5-15/h6-9,15H,2-5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXBSICSLWRUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate involves several steps, typically starting with the preparation of the core diazepane structureThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium hydroxide or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate

- Molecular Formula : C17H24N2O4S

- Molecular Weight : 352.4485 g/mol

- CAS Number : 2319833-89-9

Scientific Research Applications

This compound has diverse applications in various scientific fields:

Medicinal Chemistry

This compound is investigated for its potential as a drug candidate due to its unique structure that allows interaction with biological targets. Key areas of focus include:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties, making them candidates for antibiotic development.

| Compound Type | Potential Activity |

|---|---|

| Sulfonamides | Antibacterial |

| Diazepanes | Anticancer |

Biological Studies

Research has shown that this compound may interact with enzymes and receptors involved in various biological pathways.

- Mechanism of Action : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions like hypertension and edema .

Materials Science

In materials science, this compound serves as a building block for synthesizing new materials with specific properties. Its unique chemical structure allows for modifications that enhance material characteristics.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of this compound:

- Anticancer Research : A study highlighted its potential as an anticancer agent by demonstrating cytotoxic effects against various cancer cell lines .

- Enzyme Inhibitors : Research indicates that similar sulfonamide derivatives exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease treatment .

- Synthesis of New Derivatives : Investigations into derivatives of this compound have shown promising results in developing new agents with enhanced biological activity .

Mechanism of Action

The mechanism of action of Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with sulfonylurea herbicides and sulfonamide derivatives listed in the Pesticide Chemicals Glossary (2001). Key structural and functional comparisons are outlined below:

Table 1: Structural and Functional Comparison of Sulfonyl-Containing Benzoates

Key Differences and Implications:

Substituent Effects : The cyclobutyl group may increase steric bulk compared to smaller substituents like methoxy or methyl in triazine derivatives. This could reduce solubility but improve membrane permeability.

Linker Chemistry: The sulfonamide linker differs from sulfonylurea or phenoxy-propanoate linkers in classical herbicides, suggesting divergent mechanisms of action.

Research Findings and Mechanistic Insights

While direct data on this compound are unavailable in the provided evidence, inferences can be drawn from structurally related compounds:

- Sulfonylurea Herbicides: Compounds like metsulfuron-methyl inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. The diazepane sulfonamide may retain ALS affinity but with altered selectivity due to its larger heterocycle.

- Imidazolinone Derivatives: Imazamethabenz-methyl also targets ALS but employs an imidazolinone ring for binding. The diazepane’s nitrogen atoms could mimic this interaction but with reduced potency.

- Phenoxy-propanoates: Haloxyfop-methyl acts as an acetyl-CoA carboxylase inhibitor. The target compound’s lack of a phenoxy group suggests a distinct mode of action.

Limitations and Data Gaps

Further studies are required to:

- Characterize its enzymatic targets and efficacy.

- Compare its physicochemical properties (e.g., logP, pKa) with analogs.

- Evaluate environmental persistence and toxicity.

Biological Activity

Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a sulfonyl group and a cyclobutyl-substituted diazepane. Its molecular formula is , with a molecular weight of approximately 320.4 g/mol.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, sulfonyl derivatives have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus |

| Related Sulfonamide | Antifungal | Candida albicans |

2. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects are often mediated via the NF-κB signaling pathway, which plays a critical role in inflammation .

Mechanism:

- Inhibition of NF-κB activation

- Reduction in cytokine release

3. Neuropharmacological Effects

Compounds containing diazepane rings have been studied for their neuropharmacological effects, including anxiolytic and sedative activities. The diazepane structure may interact with GABA receptors, enhancing inhibitory neurotransmission .

Case Study 1: Structure-Activity Relationship (SAR)

A study focusing on the SAR of sulfonamide derivatives revealed that modifications on the diazepane ring significantly influenced biological activity. Compounds with cyclobutyl substitutions showed enhanced binding affinity to target receptors compared to their linear counterparts .

Case Study 2: In Vivo Efficacy

In murine models, compounds similar to this compound were tested for their efficacy in reducing inflammation and bacterial load in infected tissues. Results indicated a substantial reduction in both parameters when administered at optimal doses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate, and how are yields optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of the diazepane moiety with a cyclobutyl group, followed by sulfonylation and esterification. A key intermediate, methyl 4-(chlorosulfonyl)benzoate, is reacted with 4-cyclobutyl-1,4-diazepane under anhydrous conditions. Yields (~30–70%) depend on reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF). Column chromatography (e.g., silica gel with methanol/dichloromethane gradients) is used for purification .

Q. How is the structural integrity of this compound verified in synthetic workflows?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms the cyclobutyl, diazepane, and sulfonyl groups. For example, the cyclobutyl protons appear as a multiplet at δ 2.5–3.0 ppm, while the diazepane methylene groups resonate at δ 1.8–2.2 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 381.15). X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .

Q. What preliminary biological screening models are recommended for this compound?

- Methodological Answer : Cross-screening in antiparasitic assays (e.g., Trypanosoma cruzi or Plasmodium falciparum) is advised due to structural similarities to NEU-924, a related diazepane-sulfonyl derivative with IC₅₀ values <1 μM . Additionally, MMP2/MMP9 inhibition assays are relevant, as diazepane-containing compounds modulate matrix metalloproteinase activity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the methyl ester). To address this:

- Replace the ester with a carboxylic acid (via hydrolysis using LiOH/MeOH) to improve bioavailability .

- Use LC-MS/MS to quantify plasma concentrations and identify metabolites.

- Conduct molecular dynamics simulations to assess binding pocket interactions under physiological conditions .

Q. What strategies enhance selectivity for specific biological targets (e.g., MMPs vs. parasitic enzymes)?

- Methodological Answer :

- Structural Modifications : Replace the cyclobutyl group with bulkier substituents (e.g., phenyl or spirocyclic groups) to sterically hinder off-target binding .

- Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by mass spectrometry-based identification .

- Free Energy Calculations : Compare binding affinities (ΔG) for MMPs vs. parasitic targets using molecular docking (e.g., AutoDock Vina) .

Q. How do solvent polarity and pH impact the compound’s stability during long-term storage?

- Methodological Answer :

- Stability Studies : Store lyophilized powder at -80°C in amber vials. In solution, avoid aqueous buffers at pH >7.0 to prevent ester hydrolysis. Use DMSO for stock solutions (tested for ≤6 months at -20°C).

- Analytical Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products. Adjust mobile phase pH to 4.6 (sodium acetate buffer) for optimal resolution .

Q. What computational tools are effective for predicting SAR of derivatives with modified sulfonyl-diazepane motifs?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity.

- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Phase or Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.